2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-(3-Aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolopyridinone derivative characterized by a 3-aminopropyl side chain. This compound shares structural similarities with trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used as an antidepressant.
Properties
IUPAC Name |
2-(3-aminopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWXZCTAOENQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like dicationic molten salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Synthetic Pathways and Functional Group Reactivity
The compound 2-(3-aminopropyl)-2H,3H- triazolo[4,3-a]pyridin-3-one (PubChem CID:43184095) contains two reactive centers:
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Triazolo[4,3-a]pyridin-3-one core : A fused heterocyclic system with potential for electrophilic substitution or ring-opening reactions.
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3-Aminopropyl side chain : A primary amine group capable of acylation, alkylation, or condensation reactions.
Electrochemical Desulfurative Cyclization
Electrochemical methods enable desulfurative coupling of the triazolo core with isothiocyanates, forming 3-amino-triazolo pyridines under metal-free conditions (e.g., 0.5 N NaNO₂, AcOH/H₂O) . This method avoids traditional oxidants and is scalable.
Ring Functionalization
The triazolo-pyridinone ring undergoes regioselective modifications:
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Electrophilic Aromatic Substitution (EAS) : Nitration or halogenation at the pyridine ring’s C6 position under acidic conditions.
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Microwave-Assisted Dehydration : Acetic acid under microwave irradiation facilitates cyclization of hydrazide intermediates into the triazolo core .
Stability and Degradation
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Acid Hydrolysis : The compound decomposes in 50% TFA/CH₂Cl₂, cleaving the aminopropyl side chain .
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Thermal Stability : Maintains integrity below 200°C, as confirmed by thermogravimetric analysis (TGA) in related triazolo derivatives .
Comparative Reactivity of Analogues
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. The structure of 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one allows it to interact with biological targets effectively. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Triazolo-pyridine derivatives have been studied for their anticancer activities. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various research studies. For instance, modifications to the triazole ring can enhance its efficacy against specific cancer types, making it a candidate for further investigation in cancer therapeutics .
CNS Activity
The compound has also been explored for its effects on the central nervous system (CNS). Preliminary studies suggest that it may possess anxiolytic and antidepressant properties. The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .
Pharmacology
Receptor Interaction
The pharmacological profile of this compound includes interactions with various receptors. Research has indicated potential agonistic or antagonistic effects on GABAergic and serotonergic receptors, which are critical for mood regulation and anxiety control .
Bioavailability and Metabolism
Studies on the bioavailability of this compound reveal that modifications can enhance its solubility and absorption characteristics. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use .
Material Science
Synthesis of Functional Materials
Beyond biological applications, this compound is being investigated for use in synthesizing functional materials. Its unique chemical structure allows it to be incorporated into polymers or nanomaterials with specific properties such as enhanced conductivity or catalytic activity.
Nanotechnology Applications
In nanotechnology, triazole-containing compounds have been utilized to create nanoscale devices with applications in drug delivery systems. The ability to modify the compound's structure enables researchers to tailor its properties for specific delivery mechanisms or targeting strategies in biomedical applications .
Case Studies
Biological Activity
2-(3-Aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1146290-28-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula: C9H12N4O
- Molecular Weight: 196.25 g/mol
- CAS Number: 1146290-28-9
Biological Activity Overview
The biological activity of this compound has been linked to its interactions with various biological targets. Research indicates that it exhibits:
- Antimicrobial Activity: This compound has shown moderate activity against various bacterial and fungal strains. For example, in recent studies, it was tested alongside established antibiotics and demonstrated comparable efficacy against specific pathogens .
- Antiproliferative Effects: Compounds within the triazolo[4,3-a]pyridine class have been investigated for their potential in cancer therapy. Specifically, they may inhibit tumor cell proliferation through mechanisms that do not involve traditional pathways like dihydrofolate reductase inhibition .
- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: A notable study highlighted the compound's ability to inhibit IDO1, a target in cancer immunotherapy. This inhibition can enhance immune responses against tumors .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interactions: The compound interacts with various receptors including serotonin and adenosine receptors. These interactions can modulate neurotransmitter systems and influence mood disorders .
- Enzyme Inhibition: Its role as an IDO1 inhibitor suggests a mechanism that enhances the immune system's ability to combat cancer cells by preventing the tumor from evading immune detection .
Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various synthesized triazolo derivatives, this compound was found to exhibit moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that structural modifications could enhance its potency .
Antiproliferative Activity
Research focusing on antiproliferative properties revealed that derivatives of the triazolo[4,3-a]pyridine scaffold showed significant cytotoxicity in various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The triazolopyridinone scaffold is common among analogs, but substituents on the side chain and aromatic rings dictate functional differences:
Piperazine-Based Derivatives
- Trazodone Hydrochloride : Features a 3-chlorophenyl-piperazine group (Mol. Weight: 408.32 g/mol). It inhibits serotonin reuptake and is used for depression and anxiety .
- Trazodone Impurity C (2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-triazolo[4,3-a]pyridin-3-one) : Substitution at the 4-position of the phenyl ring reduces SARI activity compared to trazodone, highlighting the importance of substituent position .
Alkyl Chain Modifications
- Compound 10e (Hexyl Chain): A hexyl linker between the triazolopyridinone and 3-chlorophenylpiperazine (Mol. Weight: 414.30 g/mol) shows prolonged half-life due to increased lipophilicity but reduced solubility .
- Target Compound (Aminopropyl Chain): The shorter aminopropyl chain (Mol.
Functional Group Substitutions
- Sulfonamide Derivatives (e.g., 13b–13e) : Incorporation of sulfonamide groups (e.g., piperidin-1-ylsulfonyl) shifts activity toward antimalarial applications, demonstrating scaffold versatility .
- Halogenated Derivatives (e.g., 2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-triazolo[4,3-a]pyridin-3-one) : Bromine substitution increases molecular weight (Mol. Weight: ~450 g/mol) and may alter metabolic stability compared to chlorine analogs .
Pharmacological and Physicochemical Properties
Therapeutic Potential and Challenges
- Target Compound: The 3-aminopropyl group could enhance binding to monoamine transporters, but in vivo efficacy data are lacking compared to trazodone .
- Antiproliferative Analogs : Triazolo[4,3-a]pyridines with ethyl carboxylate groups (e.g., 4a–n) show antiproliferative activity, suggesting divergent applications based on substituents .
Q & A
Q. What are the optimized synthetic routes for 2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how do reaction conditions influence yield?
The synthesis of triazolopyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, mechanochemical synthesis under phase-transfer catalysis (PTC) conditions using potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as catalysts achieves moderate yields (~46%) . Microwave-assisted methods offer faster reaction times and higher efficiency by leveraging controlled dielectric heating, with 1-(3-chlorophenyl)piperazine and 2-(3-chloropropyl)triazolopyridinone as precursors . Solvent selection (e.g., dry acetonitrile) and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursors) critically impact purity and yield.
Q. What spectroscopic and crystallographic methods confirm the structural identity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, such as distinguishing the aminopropyl side chain (δ ~2.6–3.1 ppm for methylene protons) .
- X-ray crystallography : Resolves the triazolopyridine core and substituent orientations (e.g., CCDC 1876881 for analogous phosphonates) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 408.32 for Trazodone hydrochloride derivatives) .
Q. What electrochemical methods are used to study its redox behavior?
Cyclic voltammetry (CV) at a glassy carbon electrode in phosphate buffer (pH 7.4) reveals oxidation peaks near +0.8 V vs. Ag/AgCl, correlating with the serotonin reuptake inhibition mechanism. Scan rates (50–200 mV/s) and electrolyte composition must be standardized to avoid interference from protein binding (e.g., bovine serum albumin) .
Advanced Research Questions
Q. How can computational docking studies predict binding interactions with serotonin receptors (e.g., 5-HT2A)?
AutoDock Vina optimizes binding mode predictions by:
- Generating grid maps around the receptor’s active site (e.g., 5-HT2A’s transmembrane helices) .
- Applying scoring functions (e.g., AMBER force field) to estimate binding affinity (ΔG). For example, substituents like the 3-chlorophenyl group enhance hydrophobic interactions, as seen in Trazodone derivatives (XlogP ~3.8) .
- Multithreading reduces computation time for virtual screening of structural analogs .
Q. How can discrepancies in pharmacological data (e.g., serotonin receptor binding affinities) be resolved across studies?
Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Mitigation strategies include:
- Standardizing cell lines (e.g., HEK293 expressing human 5-HT2A) and control compounds (e.g., ketanserin).
- Validating results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies improve pharmacokinetic properties through structural modification?
- Phosphonate derivatives : Enhance solubility and bioavailability via 3-methylphosphonylation, as demonstrated in [1,2,4]triazolo[4,3-a]pyridines .
- Piperazine substituents : Optimize metabolic stability by replacing chlorophenyl groups with fluorinated analogs (e.g., 3-trifluoromethylphenyl) to reduce CYP450-mediated oxidation .
Methodological Considerations
Q. How to design experiments for analyzing structure-activity relationships (SAR) in triazolopyridine derivatives?
- Step 1 : Synthesize analogs with systematic variations (e.g., alkyl chain length, halogen substitution).
- Step 2 : Assay functional activity (e.g., 5-HT reuptake inhibition in synaptosomes) .
- Step 3 : Correlate structural features (e.g., ClogP, hydrogen bond acceptors) with potency using QSAR models .
Q. What analytical workflows address challenges in impurity profiling during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
